molecular formula C15H17N3O4S B11072350 4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide

4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide

Katalognummer: B11072350
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: VVZSVNMCMGIUOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a methoxypyridinyl group, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group. Subsequently, the methoxypyridinyl group is introduced through a nucleophilic substitution reaction using 6-methoxypyridine-3-boronic acid and a suitable coupling agent such as palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxypyridinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, boronic acids, and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-(6-chloropyridin-3-yl)benzamide
  • 4-(dimethylsulfamoyl)-N-(6-hydroxypyridin-3-yl)benzamide
  • 4-(dimethylsulfamoyl)-N-(6-aminopyridin-3-yl)benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide stands out due to its methoxypyridinyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .

Eigenschaften

Molekularformel

C15H17N3O4S

Molekulargewicht

335.4 g/mol

IUPAC-Name

4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide

InChI

InChI=1S/C15H17N3O4S/c1-18(2)23(20,21)13-7-4-11(5-8-13)15(19)17-12-6-9-14(22-3)16-10-12/h4-10H,1-3H3,(H,17,19)

InChI-Schlüssel

VVZSVNMCMGIUOU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.